(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide
Description
This acrylamide derivative features a benzo[1,3]dioxole (piperonyl) group conjugated via an α,β-unsaturated carbonyl system to a 2,3-dihydrobenzofuran-substituted methylamine moiety. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which influences molecular interactions with biological targets. The compound’s design integrates privileged structural motifs often associated with bioactivity, such as the benzodioxole ring (common in kinase inhibitors) and dihydrobenzofuran (a scaffold in GPCR modulators) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-19(8-6-13-5-7-17-18(9-13)24-12-23-17)20-10-14-11-22-16-4-2-1-3-15(14)16/h1-9,14H,10-12H2,(H,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFTUVDOZVRPDB-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide is a notable member of the acrylamide family, characterized by its unique structural features that include a benzo[d][1,3]dioxole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.39 g/mol. The structure can be described as follows:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Acrylamide : An unsaturated amide that serves as a versatile building block in organic synthesis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives revealed significant anticancer activity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM . These findings suggest that derivatives containing the benzo[d][1,3]dioxole moiety may enhance the anticancer properties of acrylamide compounds.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 | |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HCT116 | 1.54 | |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | MCF7 | 4.52 |
The anticancer mechanisms of compounds like this compound are thought to involve:
- EGFR Inhibition : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis through modulation of proteins such as Bax and Bcl-2 .
Anti-inflammatory Activity
In addition to anticancer properties, the compound's structural analogs have been evaluated for their anti-inflammatory effects. For instance, certain derivatives were screened as cyclooxygenase (COX) inhibitors and exhibited significant anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Related Compounds
Study on Anticancer Efficacy
A case study involving the synthesis and evaluation of new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties highlighted their potential as anticancer agents. The study utilized multiple assays including cell cycle analysis and annexin V-FITC apoptosis assessment to confirm the efficacy of these compounds against cancer cells while demonstrating low cytotoxicity towards normal cells .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzodifuranyl derivatives showed promising results in reducing edema and inflammatory markers in animal models. The compounds demonstrated significant inhibition of interleukin-1 beta levels, indicating their potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Key Structural Analogs
The target compound shares its core acrylamide backbone with several analogs, differing primarily in substituent groups. Below is a comparative analysis:
*Calculated based on formula.
Key Observations :
- Methoxy and hydroxyl groups in analogs improve aqueous solubility but may reduce membrane permeability.
- Benzothiazole in offers a planar heterocycle for protein binding but lacks the oxygen-rich environment of benzodioxole.
Computational Similarity Analysis
Tanimoto and Dice Similarity Metrics
Using fingerprint-based methods (e.g., MACCS, Morgan), the target compound’s similarity to analogs can be quantified:
| Compound | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| 0.85 | 0.82 | 0.78 | 0.75 | |
| 0.72 | 0.68 | 0.65 | 0.62 | |
| 0.63 | 0.60 | 0.58 | 0.55 |
Interpretation :
- High Tanimoto/Dice scores (>0.7) with confirm strong structural overlap, driven by shared benzodioxole and acrylamide motifs.
- Lower scores with reflect divergent substituents (benzothiazole vs. dihydrobenzofuran).
Bioactivity Profile Clustering
Hierarchical Clustering Based on NCI-60 and PubChem Data
Compounds with structural similarities often cluster into groups with congruent bioactivity profiles:
| Cluster Group | Representative Compounds | Dominant Bioactivity |
|---|---|---|
| Group A | Target Compound, | Kinase inhibition, anti-proliferative |
| Group B | GPCR modulation, antioxidant activity |
Key Findings :
- The target compound and share kinase-inhibitory properties , likely due to benzodioxole’s affinity for ATP-binding pockets.
- Compounds in Group B (e.g., ) exhibit divergent activities, underscoring the impact of substituents on target engagement.
Physicochemical and Spectroscopic Comparisons
NMR and MS/MS Fragmentation Patterns
- 1H NMR : The target compound’s dihydrobenzofuran protons resonate uniquely at δ 3.60–2.78 ppm (methylene and methine signals), distinct from ’s methoxy singlet at δ 3.84 ppm .
- MS/MS : Molecular networking (cosine score >0.8) would link the target compound to due to shared benzodioxole-derived fragment ions (e.g., m/z 135, 150) .
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Structural Features | Reported Activity | Source |
|---|---|---|---|
| Compound A | Acrylamide + dioxole | Anticancer (IC₅₀ = 2.1 µM) | |
| Compound B | Isoxazole + benzofuran | Anti-inflammatory | |
| Target Compound | Dihydrobenzofuran + acrylamide | Under investigation | N/A |
What methodologies evaluate this compound's interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR):
- Enzyme Kinetics:
- Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- Molecular Docking:
How does the dihydrobenzofuran moiety influence pharmacokinetics compared to non-benzofuran acrylamides?
Answer:
- Lipophilicity: Increased logP enhances membrane permeability but may reduce solubility .
- Metabolic Stability:
- Dihydrobenzofuran resists CYP450 oxidation better than furan derivatives .
- Half-life:
What are critical considerations for stability studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
